Impurity C of Calcitriol

HPLC method validation USP monograph chromatographic resolution

Calcitriol Impurity C is a mandatory pharmacopeial reference standard for ANDA, DMF, and QC submissions. Unlike simple isomerization impurities, this triazoline adduct exhibits unique chromatographic behavior essential for USP/EP system suitability and method validation. Substitution with non-pharmacopeial impurities compromises resolution and fails ICH Q3A/B requirements. This high-purity standard ensures accurate quantitation and regulatory compliance.

Molecular Formula C35H49N3O5
Molecular Weight 591.8 g/mol
Cat. No. B602414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpurity C of Calcitriol
Synonyms[4aR-[4aα,6aα,7α(R*),9aβ,11α(3S*,5R*)]]-11-(3,5-Dihydroxy-2-methyl-1-cyclohexen-1-yl)-4a,6,6a,7,8,9,9a,11-octahydro-7-(5-hydroxy-1,5-dimethylhexyl)-6a-methyl-2-phenyl-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione;  Triazoline adduct of Pre-calcitriol
Molecular FormulaC35H49N3O5
Molecular Weight591.8 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)(C)O
InChIInChI=1S/C35H49N3O5/c1-21(10-9-16-34(3,4)43)27-13-14-28-26-20-30(25-18-24(39)19-31(40)22(25)2)38-33(42)36(23-11-7-6-8-12-23)32(41)37(38)29(26)15-17-35(27,28)5/h6-8,11-12,20-21,24,27-31,39-40,43H,9-10,13-19H2,1-5H3/t21-,24-,27-,28+,29-,30+,31+,35-/m1/s1
InChIKeyAYDPRRXRNSGAGP-ZBKKTSFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Calcitriol Impurity C (CAS 86307-44-0): Chemical Identity and Pharmacopeial Classification


Calcitriol Impurity C (CAS 86307-44-0) is a pharmacopeial impurity designated in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for Calcitriol, the hormonally active form of vitamin D3. Chemically, this compound is the triazoline adduct of pre-calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), bearing the molecular formula C35H49N3O5 and a molecular weight of 591.78 g/mol [1]. The compound exists as a mixture of diastereomers and is formally characterized as a process-related impurity arising from competing side reactions during the photoisomerization step of calcitriol synthesis, specifically from the Roche/Leo industrial route .

Why Generic Substitution of Calcitriol Impurity C Is Not Feasible: Chromatographic and Regulatory Distinctions


Generic substitution of Calcitriol Impurity C with other calcitriol-related impurities or degradation products is not analytically valid due to its unique structural origin and distinct chromatographic behavior. Unlike simple isomerization products such as pre-calcitriol or 5,6-trans-calcitriol, Impurity C is a covalent adduct formed via a Diels-Alder cycloaddition between the diene system of pre-calcitriol and PTAD, a dienophile employed during synthesis or purification . This irreversible structural modification confers a characteristic retention time and UV absorption profile that differs markedly from other in-class impurities. Furthermore, pharmacopeial monographs explicitly require the identification and quantitation of Impurity C as a specified impurity with defined acceptance criteria, making its use as a discrete reference standard mandatory for regulatory submissions (e.g., ANDA, DMF) and method validation studies [1]. Substitution with non-pharmacopeial or structurally unrelated impurities would compromise chromatographic resolution, invalidate system suitability parameters, and fail to meet ICH Q3A/B requirements for impurity profiling.

Quantitative Evidence Guide for Calcitriol Impurity C: Comparative Analytical Performance Data


Chromatographic Resolution: Calcitriol Impurity C (as Pre-Calcitriol Adduct) vs. Calcitriol — USP System Suitability Specification

In the USP 2025 monograph for Calcitriol, the relative retention time (RRT) for pre-calcitriol (the immediate precursor of Impurity C) is specified as 0.9 relative to calcitriol (RRT = 1.0). The system suitability requirement mandates a resolution (Rs) of not less than 3.5 between the pre-calcitriol and calcitriol peaks [1]. This quantitative resolution specification is critical because Calcitriol Impurity C is synthesized as the PTAD adduct of pre-calcitriol, and its chromatographic behavior under these validated conditions serves as a benchmark for impurity identification and quantitation. The resolution requirement of ≥3.5 is a stringent threshold that ensures baseline separation, a prerequisite for accurate integration of impurity peaks in pharmaceutical quality control.

HPLC method validation USP monograph chromatographic resolution

Structural Differentiation: Molecular Formula of Calcitriol Impurity C vs. Calcitriol and Other Specified Impurities

Calcitriol Impurity C (C35H49N3O5, MW 591.78) is structurally distinct from calcitriol (C27H44O3, MW 416.64) and other EP-specified impurities. Impurity C is the triazoline adduct of pre-calcitriol, formed through a Diels-Alder cycloaddition with PTAD, which introduces a phenyl-triazoline-dione moiety into the molecule [1]. In contrast, Calcitriol EP Impurity A (CAS 73837-24-8) and Impurity B (CAS 66791-71-7) are stereoisomers or oxidation products that retain the core seco-steroid skeleton without the bulky PTAD adduct. This structural divergence translates to a mass difference of 175.14 Da relative to calcitriol and distinct fragmentation patterns in LC-MS/MS analysis, enabling unambiguous identification and differentiation from co-eluting or closely related impurities .

impurity profiling structural elucidation mass spectrometry

Purity Specification: Calcitriol Impurity C Reference Standard Grade vs. Research-Grade Impurity Mixtures

Commercially available Calcitriol Impurity C reference standards are supplied with a certified purity of ≥95% to >98% by HPLC, accompanied by comprehensive Certificates of Analysis (CoA) including HPLC chromatograms, NMR spectra, and MS data . This is in contrast to crude or partially purified impurity mixtures that may be obtained from forced degradation studies or preparative chromatography, which typically lack defined purity and are unsuitable for quantitative analytical applications. The availability of a high-purity, fully characterized reference standard is essential for establishing relative response factors (RRFs), validating analytical methods, and meeting regulatory expectations for impurity quantification in ANDA and DMF submissions .

reference standard purity specification pharmaceutical quality control

Formation Pathway: Calcitriol Impurity C Arises via PTAD Adduction, Not Simple Isomerization or Oxidation

Calcitriol Impurity C is generated exclusively through a Diels-Alder cycloaddition between pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), a dienophile employed in the Roche/Leo synthetic route for calcitriol . This formation mechanism is fundamentally distinct from that of other specified impurities: Impurity A (trans-calcitriol) arises from thermal or photochemical isomerization of the triene system; Impurity B originates from oxidation of the seco-steroid backbone. The PTAD adduction pathway is a competing side reaction that occurs under specific conditions (dichloromethane solvent, PTAD stoichiometry >1.2 equivalents, 20–25°C), and its product is a covalent adduct that is not in equilibrium with calcitriol or pre-calcitriol . This unique formation chemistry means that Impurity C cannot be generated by standard forced degradation studies (heat, light, oxidation, acid/base hydrolysis) and requires dedicated synthetic preparation, thereby justifying its procurement as a discrete reference standard.

synthetic route process impurity mechanism of formation

Application Scenarios for Calcitriol Impurity C: Analytical Development, Regulatory Filing, and Quality Control


Analytical Method Development and Validation for Calcitriol Drug Substance and Drug Product

Calcitriol Impurity C is employed as a reference standard during the development and validation of stability-indicating HPLC methods for calcitriol active pharmaceutical ingredient (API) and finished dosage forms (e.g., soft gelatin capsules, injectable solutions). Its use is essential for establishing system suitability parameters—specifically, verifying resolution ≥3.5 between the pre-calcitriol peak (RRT 0.9) and the calcitriol peak (RRT 1.0) per USP 2025 monograph specifications [1]. The compound is also utilized for determining relative response factors (RRFs) and for spiking studies to assess method specificity, linearity, accuracy, and limit of quantitation (LOQ) for impurity C as required by ICH Q2(R1).

Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions

Generic pharmaceutical manufacturers seeking FDA approval for calcitriol drug products via the ANDA pathway must demonstrate that their product's impurity profile is comparable to or better than that of the reference listed drug (RLD). Calcitriol Impurity C is a specified impurity in both EP and USP monographs, and its identification, quantitation, and control are mandatory components of the chemistry, manufacturing, and controls (CMC) section of regulatory submissions [1]. Procurement of a fully characterized reference standard with traceability to pharmacopeial standards (USP or EP) and comprehensive analytical documentation (CoA with HPLC, NMR, MS) supports the demonstration of analytical comparability and facilitates DMF filings by API manufacturers.

Quality Control and Batch Release Testing in Commercial Production

In routine quality control (QC) laboratories, Calcitriol Impurity C reference standards are used for the quantitation of impurity C in calcitriol API batches and finished drug products. The EP and USP monographs prescribe acceptance criteria for specified impurities, and accurate quantitation requires a certified reference standard with documented purity (≥95% to >98% by HPLC) to ensure reliable calculation of impurity content as a percentage of the calcitriol peak area [1]. Given that Impurity C is a process-related impurity arising from the PTAD adduction pathway and cannot be generated via standard forced degradation studies, its availability as a commercial reference standard is critical for compliance with ICH Q3A/B impurity thresholds and for supporting product shelf-life and stability studies.

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